7-[(6-Chloro-3-pyridinyl)methyl]-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine
Description
7-[(6-Chloro-3-pyridinyl)methyl]-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazolopyridazine core. The molecule is substituted at position 7 with a 6-chloro-3-pyridinylmethyl group and at positions 6 and 8 with methyl groups.
Properties
IUPAC Name |
7-[(6-chloropyridin-3-yl)methyl]-6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5/c1-8-11(5-10-3-4-12(14)15-6-10)9(2)18-19-7-16-17-13(8)19/h3-4,6-7H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWCJIDBBBPSNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CC3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-[(6-Chloro-3-pyridinyl)methyl]-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties and interactions with specific biological targets.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H14ClN3
- Molecular Weight : 235.72 g/mol
- CAS Number : 924669-64-7
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against various cancer cell lines. A notable investigation assessed its cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The results indicated significant cytotoxic effects with IC50 values as follows:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
These findings suggest that the compound exhibits potent anticancer activity, comparable to established inhibitors like Foretinib, which has an IC50 of 0.090 μM against c-Met kinase .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of c-Met kinase, a critical player in tumor growth and metastasis. The binding affinity of the compound to c-Met was demonstrated through molecular docking studies, indicating a favorable interaction at the ATP-binding site of the kinase .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that modifications to the triazolo-pyridazine core significantly impact biological activity. For instance:
- Substituents : The presence of halogen atoms (e.g., chlorine) on the pyridine ring enhances cytotoxicity.
- Core Structure : Variations in the triazolo-pyridazine structure can lead to different inhibitory profiles against c-Met kinase.
Case Studies and Research Findings
- Cytotoxicity Evaluation : A study conducted using the MTT assay confirmed that compounds structurally related to this compound exhibited moderate to high cytotoxicity across various cancer cell lines .
- Apoptosis Induction : Further investigations indicated that this compound could induce late apoptosis in A549 cells and cause cell cycle arrest in the G0/G1 phase, highlighting its potential as a therapeutic agent in cancer treatment .
- Comparative Studies : In comparative analyses with other derivatives, it was found that compounds with similar structural motifs displayed varying degrees of efficacy against c-Met kinase and different cancer cell lines, emphasizing the importance of precise structural configurations for enhanced biological activity .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The pyridazine moiety is known for its ability to interact with biological targets involved in cancer progression. For instance:
- Mechanism of Action : The compound's structure allows for π-π stacking interactions, which can enhance binding affinity to target proteins involved in cancer cell proliferation .
- Case Studies : In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and HepG2, indicating its potential as a lead compound for further development .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Research indicates that it can inhibit the growth of certain bacterial strains:
- Mechanism : The presence of the triazole ring contributes to its ability to interfere with microbial cell wall synthesis and function.
- Case Studies : Studies have reported effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .
Insecticidal Activity
7-[(6-Chloro-3-pyridinyl)methyl]-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine has been evaluated for its insecticidal properties:
- Target Pests : It has shown effectiveness against a range of agricultural pests, making it a candidate for use in crop protection.
- Mechanism of Action : Similar to other compounds in its class, it likely acts on the nervous system of insects, leading to paralysis and death .
Comparative Efficacy
To better understand the potential applications of this compound, a comparison with other related compounds can be useful:
| Compound Name | Anticancer Efficacy | Antimicrobial Activity | Insecticidal Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| Acetamiprid | Moderate | Low | High |
| Other Pyridazine Derivatives | Variable | Variable | Variable |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 6 of the pyridine ring undergoes nucleophilic substitution, enabling functionalization.
Example Pathway :
3,6-Dichloropyridazine reacts with tolyltetrazole under nucleophilic coupling conditions, followed by thermal cyclization to form planar triazolo-pyridazine derivatives .
Cycloaddition and Ring-Opening Reactions
The triazole ring participates in cycloaddition due to its electron-deficient nature.
Structural Insight :
In reactions with indole derivatives, the triazole ring’s N1 and N2 positions form hydrogen bonds with conserved water molecules in protein binding sites, critical for bromodomain inhibition .
Functionalization of Methyl Groups
The 6- and 8-methyl groups undergo alkylation and oxidation.
Notable Application :
Oxidation of the methyl group at position 8 yields 6-chloro- triazolo[4,3-b]pyridazine-3-carboxylic acid, a precursor for bioactive conjugates .
Cross-Coupling Reactions
Palladium/copper-catalyzed couplings enable aryl/heteroaryl introductions.
Mechanistic Note :
The chlorine atom acts as a directing group in cross-couplings, with Pd(0) intermediates facilitating transmetalation .
Hydrolysis and Condensation Reactions
The pyridazine ring undergoes hydrolysis under acidic/basic conditions.
Electrophilic Aromatic Substitution
The electron-rich triazole ring undergoes halogenation/nitration.
| Reaction | Reagents | Position Substituted | Yield | References |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C5 of triazole | 65–70% | |
| Bromination | Br₂/FeBr₃ | C7 of pyridazine | Limited selectivity. |
Table 1: Key Reaction Yields and Conditions
| Reaction Type | Optimal Temp (°C) | Solvent | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | 80–100 | EtOH/H₂O | 70–85 |
| Cycloaddition | 120 | Formic acid | 60–75 |
| Suzuki Coupling | 90 | DMF | 80–90 |
Table 2: Biological Relevance of Derivatives
| Derivative | Bioactivity (IC₅₀) | Target |
|---|---|---|
| Bromodomain inhibitors | 2.1–5.3 µM | BRD4 BD1/BD2 |
| Hydrazine adducts | 10–15 µM | Apoptosis regulators |
Structural and Mechanistic Insights
-
Planarity : The fused triazole-pyridazine system adopts near-planar conformations (r.m.s. deviation <0.036 Å), enhancing π-π stacking in crystal lattices .
-
Bond Localization : Alternating C–C bond lengths (1.343–1.426 Å) in the pyridazine ring indicate strong double-bond localization, influencing reactivity .
-
Water-Mediated Interactions : Hydroxyl groups in derivatives form water-bridged hydrogen bonds with biological targets, critical for inhibitory activity .
This compound’s versatility in nucleophilic, cycloaddition, and cross-coupling reactions makes it a valuable scaffold for pharmaceuticals and materials science.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Triazolopyridazine derivatives vary widely based on substituents at positions 3, 6, 7, and 6. Key structural analogs include:
Key Observations :
- Halogenated substituents (e.g., Cl, F) enhance bioactivity by increasing electrophilicity and target binding .
- Methyl groups at positions 6 and 8 improve metabolic stability but may reduce solubility .
- Aryl vs. heteroaryl substituents : Thiazole or pyridine rings introduce heteroatoms, altering electronic properties and bioavailability .
Antimicrobial Activity
Compounds with 3- and 6-aryl substitutions (e.g., 3-(4’-tolyl)-6-(4’-chlorophenyl)triazolo[4,3-b]pyridazine) exhibit potent activity against Staphylococcus aureus and Escherichia coli (MIC: 2–8 μg/mL), comparable to ampicillin. Antifungal activity against Candida albicans is observed with electron-withdrawing groups (e.g., 4’-chlorophenyl), likely due to enhanced membrane interaction .
Cytotoxic Activity
Sterically hindered derivatives (e.g., 3,6-di-(2'-fluorophenyl)-bis-triazolo[4,3-b:3',4'-f]pyridazine) show low cytotoxicity against HeLa cells (IC50 > 50 μM), attributed to nonplanar conformations reducing DNA intercalation. In contrast, ethyl N-benzoyl-α-hetero-aryl-glycinate derivatives exhibit moderate activity (IC50: 10–20 μM) against Hep cell lines, though weaker than adriamycin (IC50: 1.2 μg/mL) .
Antiproliferative Activity
Substitution at position 6 with chloro or methoxy groups (e.g., 6-chloro-3-methyltriazolo[4,3-b]pyridazine) enhances kinase inhibition, with IC50 values in the nanomolar range for specific cancer cell lines .
Q & A
Q. What are the recommended synthesis protocols for 7-[(6-Chloro-3-pyridinyl)methyl]-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine, and how can purity be optimized?
The synthesis of triazolo[4,3-b]pyridazine derivatives typically involves precursor condensation, functionalization, and purification. For structurally analogous compounds (e.g., 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine), a multi-step approach is used:
Precursor Synthesis : React 3,6-dichloropyridazine with nucleophiles (e.g., amines) under microwave-assisted conditions to enhance reaction efficiency .
Cyclization : Use reagents like BBr₃ or benzoyl chloride (BzCl) in dichloromethane (DCM) to form the triazole ring .
Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol to achieve >95% purity .
Key Tip : Monitor reaction progress via TLC and optimize solvent systems (e.g., DMF for solubility) to minimize by-products .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
Essential techniques include:
- ¹H/¹³C NMR : Identify substituent environments (e.g., methyl groups at positions 6 and 8, pyridinyl protons). Cross-validate with DEPT-135 to distinguish CH₃/CH₂ groups .
- FT-IR : Confirm functional groups (e.g., C=N stretch near 1628 cm⁻¹, aromatic C-H stretches at 3095 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine .
Data Interpretation : Compare spectral data with structurally similar compounds (e.g., 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine) to resolve ambiguities in peak assignments .
Q. What safety protocols are mandatory when handling this compound in laboratory settings?
Based on safety data sheets (SDS) for analogous triazolopyridazines:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical safety goggles, and flame-retardant lab coats .
- Ventilation : Use fume hoods to prevent inhalation of vapors. Avoid electrostatic discharge by grounding equipment .
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .
Emergency Response : For skin contact, rinse immediately with water for ≥15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can statistical experimental design (DoE) optimize reaction conditions for this compound?
Apply Box-Behnken or Central Composite Design to:
Identify Critical Variables : Temperature, solvent polarity, and catalyst concentration .
Model Interactions : Use ANOVA to assess how variables affect yield and purity. For example, microwave power and reaction time in cyclization steps .
Predict Optimal Conditions : Validate models with confirmatory runs. For instance, microwave-assisted synthesis at 105°C in DMF may reduce reaction time by 40% .
Q. How can computational methods resolve contradictions in mechanistic pathways or spectroscopic data?
- Reaction Pathway Analysis : Use density functional theory (DFT) to compare activation energies of proposed mechanisms (e.g., nucleophilic substitution vs. radical pathways) .
- Spectral Simulation : Tools like Gaussian or ORCA can simulate NMR/IR spectra for comparison with experimental data, resolving ambiguities in peak assignments .
Case Study : Conflicting ¹³C NMR signals for methyl groups may arise from conformational flexibility; molecular dynamics simulations can identify dominant conformers .
Q. What strategies address low yields in large-scale synthesis, and how can reactor design improve efficiency?
- Process Intensification : Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .
- Catalyst Immobilization : Heterogeneous catalysts (e.g., Pd/C) improve recovery and reuse, reducing costs .
- Scale-Up Considerations : Apply dimensionless scaling parameters (e.g., Reynolds number) to maintain mixing efficiency in stirred-tank reactors .
Q. How can molecular docking studies predict the biological activity of this compound?
Target Selection : Prioritize receptors with triazolopyridazine-binding motifs (e.g., kinase domains) .
Docking Workflow :
- Prepare the ligand (compound) and receptor (e.g., EGFR kinase) using AutoDock Tools.
- Run flexible docking with Lamarckian genetic algorithms to account for side-chain mobility .
Validation : Compare binding affinities with known inhibitors (e.g., CL 218872) and validate via MD simulations .
Q. How should researchers address discrepancies in stability data under varying storage conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-A) to identify degradation pathways .
- Analytical Monitoring : Use HPLC-PDA to track degradation products (e.g., hydrolyzed pyridinyl derivatives) .
Storage Recommendation : Store in airtight containers at –20°C with desiccants to prevent hygroscopic degradation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
